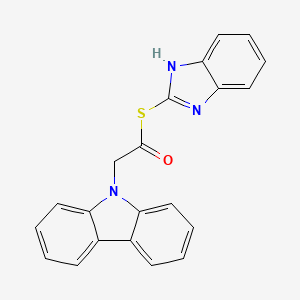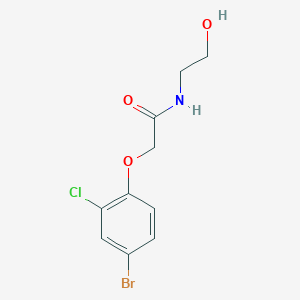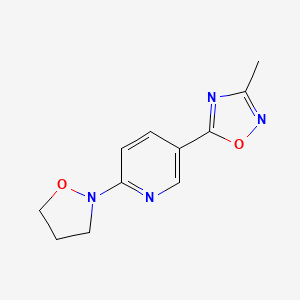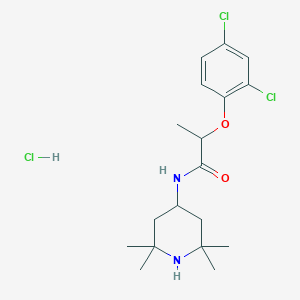
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a cyanoacrylamide derivative that has been shown to exhibit a variety of interesting properties, including anti-cancer activity and inhibition of bacterial growth. In
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide is not fully understood. However, it has been suggested that the compound may act by inhibiting various cellular processes, such as DNA replication and protein synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and antibacterial activity, it has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and urease. Additionally, it has been shown to exhibit antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potentially valuable tool for studying these processes. However, one limitation is that the compound may exhibit toxicity at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide. One area of interest is the development of more potent derivatives of the compound, which could exhibit improved anti-cancer and antibacterial activity. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in the treatment of oxidative stress-related diseases. Finally, the compound could be further studied for its potential use in combination with other drugs or therapies to enhance their efficacy.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide can be achieved through a multi-step process involving the reaction of various reagents. One approach involves the reaction of 3-bromobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with cyanoacetic acid in the presence of triethylamine to yield N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoacrylamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and microbiology. This compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for use as an antibacterial agent.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClN3O3/c17-12-2-1-3-13(8-12)20-16(22)11(9-19)6-10-7-14(21(23)24)4-5-15(10)18/h1-8H,(H,20,22)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANVLJYPKAREHU-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)

![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)

![N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4929445.png)
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929449.png)